molecular formula C19H22N2OS B1664960 Aceprometazine CAS No. 13461-01-3

Aceprometazine

Cat. No. B1664960
CAS RN: 13461-01-3
M. Wt: 326.5 g/mol
InChI Key: XLOQNFNTQIRSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aceprometazine is a phenothiazine derivative prescription drug with neuroleptic and anti-histamine properties . It is not widely prescribed and may be associated with drug-induced Parkinsonism . It may be used in combination with meprobamate for the treatment of sleep disorders .


Synthesis Analysis

The synthesis of Aceprometazine involves a methadone-type aziridine . The reason for the rearrangement in the sidechain between the precursor and the product is on account of this aziridine .


Molecular Structure Analysis

The molecular formula of Aceprometazine is C19H22N2OS . The average mass is 326.456 Da and the monoisotopic mass is 326.145294 Da .


Chemical Reactions Analysis

Aceprometazine, acting as an H1-receptor antagonist, can induce sedation by being able to cross the blood-brain-barrier and binding to H1-receptors in the central nervous system .


Physical And Chemical Properties Analysis

Aceprometazine is rapidly absorbed following oral administration . Its metabolism is hepatic and it is excreted through renal and fecal routes .

Scientific Research Applications

Acepromazine in Veterinary Medicine

Acepromazine (ACE) is commonly used in veterinary medicine due to its sedative properties, particularly in dogs with a history of seizures. Garner, Kirby, and Rudloff (2004) conducted a study to evaluate the occurrence of seizures in dogs treated with ACE. They found no clinical evidence that ACE administration at the studied dosages is associated with increased seizure activity in dogs with seizure disorders, suggesting ACE's safety in short-term use for dogs with a seizure history (Garner, Kirby, & Rudloff, 2004).

Acepromazine in Equine Medicine

Knych, Seminoff, McKemie, and Kass (2018) described the pharmacokinetics and pharmacodynamics of acepromazine in Thoroughbred horses. They studied the serum and urine concentrations of acepromazine following different methods of administration, noting that the drug caused no adverse effects and resulted in sedation with minimal changes in heart rate (Knych, Seminoff, McKemie, & Kass, 2018).

Pharmacokinetics and Forensic Perspective

Schneiders, Noble, Boston, Dunstan, Sillence, and McKinney (2012) investigated acepromazine's pharmacokinetics from a forensic perspective, particularly its use as a prohibited substance in competition horses. They studied its rapid metabolism and suggested the ACP metabolite 2-(1-hydroxyethyl)promazine sulphoxide (HEPS) as a potential forensic marker (Schneiders et al., 2012).

Combined Therapeutic Uses

In a study by Galeotti, Ghelardini, Grazioli, and Uslenghi (2002), aceprometazine was evaluated as part of a combination therapy (IndoProCaf) for its effectiveness in reverting hyperalgesia. They found that IndoProCaf, which includes indomethacin, caffeine, and prochlorperazine along with aceprometazine, was effective in reverting hyperalgesia in mice models (Galeotti, Ghelardini, Grazioli, & Uslenghi, 2002).

Safety And Hazards

Aceprometazine may increase the neurotoxic activities of Sodium citrate . It may also increase the central nervous system depressant (CNS depressant) activities of Sodium oxybate . The risk or severity of QTc prolongation can be increased when Solifenacin is combined with Aceprometazine .

properties

IUPAC Name

1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOQNFNTQIRSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864407
Record name Acepromethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aceprometazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.22e-02 g/L
Record name Aceprometazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Aceprometazine, acting as an H1-receptor antagonist can induce sedation by being able to cross the blood-brain-barrier and binding to H1-receptors in the central nervous system.
Record name Aceprometazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Aceprometazine

CAS RN

13461-01-3
Record name Aceprometazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13461-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceprometazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013461013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aceprometazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acepromethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aceprometazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACEPROMETAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/984N9YTM4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aceprometazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aceprometazine
Reactant of Route 2
Reactant of Route 2
Aceprometazine
Reactant of Route 3
Reactant of Route 3
Aceprometazine
Reactant of Route 4
Reactant of Route 4
Aceprometazine
Reactant of Route 5
Reactant of Route 5
Aceprometazine
Reactant of Route 6
Aceprometazine

Citations

For This Compound
197
Citations
JM Gaulier, FL Sauvage, H Pauthier… - Journal of forensic …, 2008 - Wiley Online Library
… , 7.5 mg aceprometazine (… aceprometazine and clorazepate were not. Furthermore, this result was not consistent with the hypothesis of Noctran ® administration, since aceprometazine …
Number of citations: 23 onlinelibrary.wiley.com
A Zaiem - Reactions, 2014 - search.proquest.com
The woman started receiving treatment with aceprometazine 10mg/meprobamate 400mg one tablet daily for depression. After 24 hours, she developed red erythematous round and …
Number of citations: 0 search.proquest.com
A Zaïem, W Kaabi, T Badri, G Lakhoua… - Current drug …, 2014 - ingentaconnect.com
… of 2 active drugs (meprobamate and aceprometazine), it is … Aceprometazine alone is not available in commercial form in … It is true that the aceprometazine test would have provided …
Number of citations: 3 www.ingentaconnect.com
P Birmes, D Coppin, L Schmitt, D Lauque - Cmaj, 2003 - Can Med Assoc
… Our patients were taking a phenothiazine (aceprometazine), one of the antipsychotic drugs associated with NMS, but the absence of hyperthermia and muscular rigidity and the …
Number of citations: 332 www.cmaj.ca
J Mercier, S Dessaigne, A Menguy… - Arzneimittel-forschung, 1974 - europepmc.org
Electro-encephalographic study on the action of the combination meprobamate-aceprometazine on various cerebral systems. - Abstract - Europe PMC … Electro-encephalographic study on …
Number of citations: 1 europepmc.org
B Mounier, B Pons, X Delavenne, MN Beyens, C Rémy… - Therapie, 2012 - europepmc.org
… with alone form or in combination with aceprometazine. One hundred fourty-six patients … meprobamate poisoning, 104 to meprobamate and aceprometazine and 4 to both forms. At …
Number of citations: 5 europepmc.org
F Stephan - Reactions, 2009 - search.proquest.com
A 50-year-old man developed agranulocytosis during treatment with chlorpromazine for paranoid schizophrenia. The man, who had a 30-year history of symptomatic paranoid …
Number of citations: 2 search.proquest.com
SG Delyle - Reactions, 2008 - Springer
… Other medications found at the scene included acepromazine/aceprometazine/dipotassium … Nordazepam and aceprometazine were also detected in her blood and urine, but at …
Number of citations: 0 link.springer.com
P Cherin, A Colvez, GD de Periere, D Sereni - Journal of clinical …, 1997 - Elsevier
… Of the patients taking neuroleptics, 67% were reported to consume aceprometazine… noticeable result in this class remains the relationship founded for aceprometazine… Aceprometazine …
Number of citations: 78 www.sciencedirect.com
S Logerot - Reactions, 2012 - Springer
A 35-year-old man started abusing meprobamate [route not stated] at 20 years of age. After 11 years, he was receiving meprobamate [Equanil] 50 tablets/day and aceprometazine/…
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.